[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
CAS No.: 1221342-60-4
Cat. No.: VC8060219
Molecular Formula: C10H18N2O4S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-60-4 |
|---|---|
| Molecular Formula | C10H18N2O4S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | [3-(3-ethoxypropyl)-2-methylsulfonylimidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H18N2O4S/c1-3-16-6-4-5-12-9(8-13)7-11-10(12)17(2,14)15/h7,13H,3-6,8H2,1-2H3 |
| Standard InChI Key | XZNBUFDPMZCSRJ-UHFFFAOYSA-N |
| SMILES | CCOCCCN1C(=CN=C1S(=O)(=O)C)CO |
| Canonical SMILES | CCOCCCN1C(=CN=C1S(=O)(=O)C)CO |
Introduction
Chemical Structure and Nomenclature
The molecular formula of [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol is C₁₀H₁₈N₂O₄S, with a molecular weight of 262.33 g/mol . The SMILES notation (CCOCCCn1c(cnc1S(=O)(=O)C)CO) delineates its structure:
-
A 3-ethoxypropyl group (CCOCCCC) attached to the imidazole nitrogen at position 1.
-
A methanesulfonyl group (S(=O)(=O)C) at position 2.
-
A hydroxymethyl group (CO) at position 5.
The InChIKey (XZNBUFDPMZCSRJ-UHFFFAOYSA-N) serves as a unique identifier for this compound in chemical databases .
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
| Property | Value |
|---|---|
| Boiling Point | 466.0 ± 55.0 °C (at 760 mmHg) |
| Density | 1.3 ± 0.1 g/cm³ |
| Vapor Pressure | 0.0 ± 1.2 mmHg (at 25°C) |
| Polarizability | 25.7 ± 0.5 × 10⁻²⁴ cm³ |
| LogP (Partition Coefficient) | Not reported |
The compound’s high boiling point and low vapor pressure suggest it exists as a solid at room temperature, with limited volatility . The density of 1.3 g/cm³ aligns with typical organic compounds containing sulfonyl and ether functionalities.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles, and mask required. |
| Storage | -20°C for long-term stability; avoid moisture. |
| Waste Disposal | Classify as hazardous waste; incinerate. |
The compound’s safety profile is undefined, necessitating adherence to general protocols for handling reactive organosulfur compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume